molecular formula C6H3D3N4O2 B1141439 1-(trideuteriomethyl)purine-2,6-dione CAS No. 109987-37-3

1-(trideuteriomethyl)purine-2,6-dione

Cat. No.: B1141439
CAS No.: 109987-37-3
M. Wt: 169.16
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trideuteriomethyl)purine-2,6-dione is a derivative of purine-2,6-dione, where three hydrogen atoms in the methyl group are replaced by deuterium atoms This compound is of interest due to its unique isotopic composition, which can influence its chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(trideuteriomethyl)purine-2,6-dione typically involves the introduction of deuterium atoms into the methyl group of purine-2,6-dione. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: Using deuterated reagents such as deuterium gas (D2) or deuterated solvents (e.g., D2O) under specific conditions to replace hydrogen atoms with deuterium.

    Direct Synthesis: Starting from deuterated precursors that already contain deuterium atoms in the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale deuterium exchange reactions or the use of deuterated starting materials. The choice of method depends on factors such as cost, availability of deuterated reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Trideuteriomethyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The deuterium atoms in the methyl group can be replaced by other substituents through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced forms with altered electronic properties.

Scientific Research Applications

1-(Trideuteriomethyl)purine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a model compound to study isotopic effects on chemical reactions and properties.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic applications, such as in the development of deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of deuterated compounds for various industrial applications, including as tracers in chemical analysis and environmental studies.

Mechanism of Action

The mechanism of action of 1-(trideuteriomethyl)purine-2,6-dione involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium atoms can influence the compound’s binding affinity, stability, and reactivity. For example, deuterium substitution can lead to a kinetic isotope effect, where the rate of chemical reactions involving the compound is altered due to the presence of heavier deuterium atoms.

Comparison with Similar Compounds

    Purine-2,6-dione: The non-deuterated parent compound, which shares similar chemical structure but lacks the isotopic substitution.

    1-Methylpurine-2,6-dione: A similar compound with a methyl group instead of a trideuteriomethyl group.

    Deuterated Xanthine Derivatives: Compounds like d9-caffeine, which have deuterium atoms in their structure and exhibit similar isotopic effects.

Uniqueness: 1-(Trideuteriomethyl)purine-2,6-dione is unique due to its specific isotopic composition, which can lead to distinct chemical and physical properties compared to its non-deuterated counterparts. This uniqueness makes it valuable for studying isotopic effects and developing deuterated drugs with potentially improved properties.

Properties

IUPAC Name

1-(trideuteriomethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXCZWZKBPOLIM-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=NC=NC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C2=NC=NC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.